Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
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Overview
Description
Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a complex organic compound that features a unique combination of fluorophenyl, thienyl, and pyrrolopyridine groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methanone, 5-(3-fluorophenyl)-2-thienyl-: Shares similar structural features but differs in the substitution pattern.
Thiophene derivatives: These compounds also contain the thiophene ring and exhibit a range of biological activities.
Uniqueness
Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
858117-59-6 |
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Molecular Formula |
C18H11FN2OS |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(2-fluorophenyl)-(5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone |
InChI |
InChI=1S/C18H11FN2OS/c19-16-4-2-1-3-13(16)17(22)15-9-21-18-14(15)7-12(8-20-18)11-5-6-23-10-11/h1-10H,(H,20,21) |
InChI Key |
UIHNLTZDZMUKOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CSC=C4)F |
Origin of Product |
United States |
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